molecular formula C17H14FNO2 B14436118 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione CAS No. 77418-77-0

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione

Katalognummer: B14436118
CAS-Nummer: 77418-77-0
Molekulargewicht: 283.30 g/mol
InChI-Schlüssel: ASBWJHYVJBHANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperidine ring, which is further substituted with two ketone groups at positions 2 and 6. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione typically involves the use of fluorinated starting materials and piperidine derivatives. One common method involves the reaction of 4-fluorobenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or copper .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorinated piperazine derivative with similar structural features.

    3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with a fluorophenyl group.

    4-(4-Fluorophenyl)pyridine: A pyridine derivative with a fluorophenyl group.

Uniqueness

3-(4-Fluorophenyl)-4-phenylpiperidine-2,6-dione stands out due to its unique combination of a piperidine ring with both fluorophenyl and phenyl groups, along with the presence of two ketone groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

77418-77-0

Molekularformel

C17H14FNO2

Molekulargewicht

283.30 g/mol

IUPAC-Name

3-(4-fluorophenyl)-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C17H14FNO2/c18-13-8-6-12(7-9-13)16-14(10-15(20)19-17(16)21)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,19,20,21)

InChI-Schlüssel

ASBWJHYVJBHANQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(C(=O)NC1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.